N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide
Description
N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide is a complex organic compound with the molecular formula C23H14ClN3O3S. This compound is known for its unique structure, which includes a benzoxazole ring, a chlorophenyl group, and a furan carboxamide moiety.
Properties
IUPAC Name |
N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3S/c20-12-5-3-11(4-6-12)18-22-14-10-13(7-8-15(14)26-18)21-19(27)23-17(24)16-2-1-9-25-16/h1-10H,(H2,21,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMDLOHSMNJHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring by reacting 4-chloroaniline with salicylic acid under acidic conditions.
Thioamide Formation: The benzoxazole derivative is then reacted with thiophosgene to introduce the thioamide group.
Coupling with Furan Carboxylic Acid: Finally, the thioamide intermediate is coupled with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide can be compared with other similar compounds, such as:
N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.
N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzene-2-carboxamide: This compound has a benzene ring instead of a furan ring, which may affect its reactivity and interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
